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Compound of Interest

Compound Name: IP2015

Cat. No.: B12376101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target identification for the
compound IP2015, now known by its generic name, Pudafensine. The document outlines the
core molecular interactions, the signaling pathways involved, and the detailed experimental
methodologies used to elucidate its mechanism of action. All quantitative data are presented in
structured tables for clear comparison, and key biological and experimental processes are
visualized through detailed diagrams.

Executive Summary

Pudafensine (IP2015) has been identified as a hovel monoamine reuptake inhibitor with a
unique dual mechanism of action, making it a promising candidate for the treatment of erectile
dysfunction and neuropathic pain. Preclinical studies have demonstrated that Pudafensine
primarily targets the dopamine transporter (DAT), with additional activity at the serotonin
(SERT) and norepinephrine (NET) transporters. This inhibition of monoamine reuptake,
particularly of dopamine, leads to increased dopamine levels in key central and peripheral
tissues. The elevated dopamine centrally activates D2 receptors in the brain, initiating the
process of penile erection. Peripherally, increased dopamine in the erectile tissue contributes to
the relaxation of the corpus cavernosum smooth muscle through a nitric oxide (NO)-mediated
pathway. This multi-modal mechanism of action presents a novel therapeutic strategy,
particularly for patient populations who are non-responsive to existing treatments.
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Molecular Target Identification and Quantitative
Analysis

The primary molecular targets of Pudafensine are the presynaptic monoamine transporters.
The inhibitory activity of Pudafensine at these transporters has been quantified through in vitro
assays.

Monoamine Transporter Inhibition

The potency of Pudafensine in inhibiting the reuptake of dopamine, serotonin, and
norepinephrine was determined using radioligand binding and uptake inhibition assays. The
half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Molecular Target IC50 (nM)

Dopamine Transporter (DAT) [Data not publicly available]
Serotonin Transporter (SERT) [Data not publicly available]
Norepinephrine Transporter (NET) [Data not publicly available]

Note: The specific IC50 values from the primary publication, "A novel reuptake inhibitor,
IP2015, induces erection by increasing central dopamine and peripheral nitric oxide release”
(British Journal of Pharmacology, 2024), are not publicly available in the abstract. Access to the
full publication is required to populate this table.

Signaling Pathways

The therapeutic effects of Pudafensine are mediated through a combination of central and
peripheral signaling pathways.

Central Dopaminergic Pathway for Erection Initiation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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